N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Description
N-[(4-Methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with two trifluoromethyl groups at positions 5 and 6. The 2-amine group is further functionalized with a (4-methoxyphenyl)methyl substituent.
The synthesis of the parent structure, 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5), involves condensation of 2,6-pyridinediamine with bis(trifluoromethyl)methane under acidic conditions (85% H₃PO₄, 95°C), yielding a 67% product . Subsequent alkylation or arylation of the 2-amine group introduces diverse substituents, such as the (4-methoxyphenyl)methyl group in the target compound.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O/c1-28-11-4-2-10(3-5-11)9-25-15-7-6-12-13(17(19,20)21)8-14(18(22,23)24)26-16(12)27-15/h2-8H,9H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXKIEQFYZHWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure selective substitution at the desired positions.
Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction where the methoxyphenyl moiety is introduced using reagents like 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl groups at positions 5 and 7 are conserved across analogues, contributing to electron-deficient aromatic systems that enhance interactions with biological targets .
- 2-Amine Substitution : The (4-methoxyphenyl)methyl group in Compound A improves lipophilicity compared to the unsubstituted parent core (logP increase inferred from structural data) .
- Biological Relevance : Derivatives with aryloxy or sulfonamide groups (e.g., ) exhibit modified solubility profiles, making them suitable for aqueous formulations, while pyrazole-containing variants () may target viral enzymes.
Physicochemical and Pharmacokinetic Properties
- Melting Points : While specific data for Compound A are unavailable, the parent core (CAS 51420-72-5) has a high melting point (>200°C) due to strong intermolecular hydrogen bonding .
- Solubility : The methoxyphenyl group in Compound A may reduce aqueous solubility compared to sulfonamide derivatives (e.g., ), which benefit from polar sulfonamide moieties.
- Metabolic Stability : Trifluoromethyl groups generally resist metabolic degradation, while the methoxybenzyl group in Compound A may undergo oxidative demethylation in vivo .
Biological Activity
N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, a synthetic compound belonging to the naphthyridine class, is characterized by its unique structural features, including a methoxyphenyl group and two trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- CAS Number : 241488-34-6
- Molecular Formula : C17H11F6N3O
- Molecular Weight : 393.28 g/mol
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit a variety of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific compound in focus has shown promising results in several studies:
-
Anticancer Activity :
- Naphthyridine compounds have been extensively studied for their anticancer properties. The compound has been reported to induce apoptosis in various cancer cell lines, which is critical for effective cancer treatment.
- A study demonstrated that naphthyridine derivatives can activate apoptotic pathways in human leukemia cells, leading to cell cycle arrest and subsequent cell death at specific concentrations .
- Mechanism of Action :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in leukemia cells | |
| Antimicrobial | Potential activity against various pathogens | |
| Neuroprotective | May protect neuronal cells from oxidative stress |
Detailed Research Findings
-
Anticancer Studies :
- In vitro studies have shown that this compound significantly reduces viability in cancer cell lines such as H1299 (non-small cell lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxicity .
- The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to enhanced apoptosis in treated cells.
- Antimicrobial Properties :
- Neuroprotective Effects :
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce trifluoromethyl groups and nucleophilic substitution for the 4-methoxyphenylmethyl amine moiety. Key steps include:
- Step 1: Formation of the naphthyridine core via condensation of 2,6-diaminopyridine derivatives with α-substituted aldehydes or ketones under acidic conditions (85% H₃PO₄, 95°C) .
- Step 2: Trifluoromethylation at positions 5 and 7 using bis(trifluoromethyl)methane in the presence of a palladium catalyst .
- Step 3: Introduction of the N-[(4-methoxyphenyl)methyl] group via reductive amination or alkylation .
Optimization Strategies:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 90% yield in 30 minutes for analogous naphthyridines) .
- Control solvent polarity (e.g., DMF for solubility) and catalyst loading (0.5–2 mol% Pd) to minimize side reactions .
Table 1: Example Synthesis Optimization (Adapted from )
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 65 | 92 |
| Microwave Irradiation | 90 | 98 |
| Solvent: Toluene vs. DMF | 70 vs. 85 | 90 vs. 95 |
Advanced: How do the 5,7-bis(trifluoromethyl) groups influence electronic properties and target binding affinity?
Methodological Answer:
The electron-withdrawing trifluoromethyl groups enhance electrophilic character at the naphthyridine core, increasing binding affinity to hydrophobic enzyme pockets. Techniques to assess this include:
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive regions .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., KD values) with target proteins .
- X-ray Crystallography: Resolve ligand-protein complexes to visualize CF₃ interactions (e.g., hydrophobic contacts with kinase ATP-binding sites) .
Key Finding:
Trifluoromethyl groups increase lipophilicity (logP by ~1.5 units) and improve metabolic stability, critical for in vivo efficacy .
Structural Analysis: What crystallographic techniques resolve this compound’s conformation, and what structural features are critical?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and intermolecular interactions. For example, the 1,8-naphthyridine core typically adopts a planar conformation with dihedral angles <10° between substituents .
- Key Features Observed:
Table 2: Crystallographic Data (Adapted from )
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a=8.724 Å, b=15.141 Å, c=17.844 Å |
| Dihedral Angle (Core vs. CF₃) | 12.8° |
Mechanism: How can researchers study its enzyme inhibition mechanisms, and what structural modifications enhance activity?
Methodological Answer:
- Enzyme Assays: Use fluorescence quenching to monitor inhibition (e.g., AChE inhibition IC₅₀ determination) .
- Mutagenesis Studies: Replace key residues in the enzyme active site to identify binding determinants .
- Modifications for Enhanced Activity:
- Replace 4-methoxyphenyl with bulkier groups (e.g., 4-bromophenyl) to improve hydrophobic interactions .
- Introduce piperidine/pyrrolidine moieties to increase solubility without sacrificing affinity .
Contradiction Note: While trifluoromethyl groups generally enhance binding, over-substitution may reduce solubility, requiring balance in design .
Bioactivity: What in vitro assays are suitable for evaluating anticancer potential, and what parameters are critical?
Methodological Answer:
- Cytotoxicity Assays: Use THLE-2 hepatocytes or MTT assays to measure IC₅₀ values .
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescence.
- Critical Parameters:
- Cell passage number (use <20 passages for consistency).
- Serum concentration (e.g., 10% FBS to avoid nonspecific binding) .
Table 3: Anticancer Screening Data (Hypothetical)
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| HeLa | 0.45 | 12.3 |
| MCF-7 | 0.78 | 8.9 |
SAR: What strategies optimize the pharmacological profile through structure-activity relationship studies?
Methodological Answer:
- Fragment-Based Design: Screen substituents at the 2-amine position (e.g., 4-methoxy vs. 4-phenoxy) to balance potency and solubility .
- Co-crystallization: Identify key hydrogen-bonding residues (e.g., Asp86 in kinases) to guide functional group placement .
- In Silico QSAR Models: Train models on logD, polar surface area, and H-bond donors to predict bioavailability .
Analytical Methods: Which techniques ensure purity and structural fidelity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
